Product packaging for 4,7-Dimethyloct-6-en-3-one(Cat. No.:CAS No. 2550-11-0)

4,7-Dimethyloct-6-en-3-one

Cat. No.: B1581128
CAS No.: 2550-11-0
M. Wt: 154.25 g/mol
InChI Key: WKQWDIFHKYWRTA-UHFFFAOYSA-N
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Description

Contextualization within Branched Unsaturated Ketones Chemistry

Branched unsaturated ketones are a significant class of organic compounds characterized by a carbonyl group and at least one carbon-carbon double or triple bond within a non-linear carbon chain. chemicals.co.uk These structural motifs give rise to a rich and diverse reactivity, making them valuable intermediates in organic synthesis. The presence of both a ketone and an alkene or alkyne allows for a variety of chemical transformations, including additions to the carbonyl group, reactions at the α-carbon, and electrophilic additions to the double or triple bond. chemicals.co.uk

The field of branched unsaturated ketones is an active area of research, with studies focusing on novel synthetic methodologies and their application in the construction of complex molecular architectures. For instance, α-branched α,β-unsaturated ketones have been synthesized through acid-catalyzed couplings of arylalkynes and carbaldehydes. researchgate.net Furthermore, the development of catalytic methods for the synthesis of chiral β-branched γ,δ-unsaturated ketones highlights the ongoing efforts to control stereochemistry in these systems. organic-chemistry.org The reactivity and potential applications of these ketones are heavily influenced by the specific arrangement of the branches and the position of the unsaturation relative to the carbonyl group.

Current Scholarly Landscape and Research Gaps Pertaining to 4,7-Dimethyloct-6-en-3-one

The current body of research on this compound is somewhat limited, with much of the available information focusing on its use as a fragrance ingredient. It is known for its distinct grapefruit-like aroma with a bitter nuance. fragranceconservatory.com Fragrance creators often synthesize this compound in a laboratory setting, with an increasing focus on using renewable resources. fragranceconservatory.com

A significant research gap exists in the comprehensive characterization and exploration of the broader chemical reactivity and potential applications of this compound beyond the fragrance industry. litmaps.com While general synthetic strategies for branched unsaturated ketones are known, specific, high-yield, and stereoselective synthetic routes to this compound are not extensively documented in publicly available literature. A documented method for a structurally related compound involves the oxidation of 3,7-dimethyloct-6-en-1-ol.

Furthermore, there is a lack of in-depth studies on its biological activities. While related compounds like 3,7-dimethyloct-6-enal have been investigated for their potential to ameliorate acetylcholine (B1216132) deficits, similar comprehensive studies on this compound are not readily found. researchgate.net A thorough investigation into its metabolic pathways, potential toxicological profile, and interactions with biological systems would represent a significant advancement in the understanding of this compound. nih.gov The exploration of its potential as a precursor for the synthesis of other valuable chemicals also remains an underexplored area.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The study of this compound holds potential relevance across various disciplines within the chemical sciences. In medicinal chemistry, the structural motifs present in this molecule could serve as a scaffold for the design of new therapeutic agents. The broader class of α-branched α,β-unsaturated ketones has been investigated for antiproliferative activity against cancer cell lines. researchgate.netnih.gov

In materials science, the unsaturation and carbonyl functionality of this compound could be exploited for polymerization reactions, potentially leading to the development of new polymers with unique properties. Related compounds, such as 3,7-dimethyloct-6-en-1-yn-3-ol, are used as building blocks for the synthesis of complex molecules and polymers. ontosight.ai

Furthermore, in the field of sustainable chemistry, the development of green synthetic routes to this compound and its derivatives from renewable feedstocks would be of significant interest. Its established use in the fragrance industry also connects its study to the field of cosmetic and sensory science. fragranceconservatory.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
Density0.835 g/cm³
Boiling Point210.3°C at 760 mmHg
Flash Point69.4°C
Vapor Pressure0.194 mmHg at 25°C

This data is compiled from available chemical databases and may represent predicted or experimental values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1581128 4,7-Dimethyloct-6-en-3-one CAS No. 2550-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyloct-6-en-3-one
Source PubChem
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InChI

InChI=1S/C10H18O/c1-5-10(11)9(4)7-6-8(2)3/h6,9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQWDIFHKYWRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862985
Record name 6-Octen-3-one, 4,7-dimethyl-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-11-0
Record name 4,7-Dimethyl-6-octen-3-one
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Record name 6-Octen-3-one, 4,7-dimethyl-
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Record name 6-Octen-3-one, 4,7-dimethyl-
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Record name 6-Octen-3-one, 4,7-dimethyl-
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Record name 4,7-dimethyloct-6-en-3-one
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Sophisticated Synthetic Methodologies and Chemical Transformations of 4,7 Dimethyloct 6 En 3 One

Established and Novel Synthetic Pathways for 4,7-Dimethyloct-6-en-3-one

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the functionalization of terpene-derived precursors or the assembly of the carbon skeleton through condensation reactions.

A prominent route to this compound and its analogs involves the selective oxidation of corresponding alcohols, such as 3,7-dimethyloct-6-en-1-ol, commonly known as citronellol (B86348). mdpi.comgoogle.com The challenge in this approach lies in achieving chemoselectivity, as citronellol possesses multiple reactive sites: a primary hydroxyl group and a C=C double bond. mdpi.com Oxidation can potentially lead to the corresponding aldehyde (citronellal), epoxidation of the double bond, or oxidation of the hydroxyl group. mdpi.com

A documented method for the synthesis of related ketones involves the oxidation of the primary alcohol precursor using a bimetallic catalytic system. One such system employs copper(I) chloride and palladium(II) chloride in a DMF-water solvent under an oxygen atmosphere, which facilitates the selective oxidation of the alcohol to a ketone. Another effective one-pot procedure utilizes a copper-based system comprising CuOTf, 2,2′-bipyridine, and TEMPO under an oxygen atmosphere to oxidize (S)-citronellol. acs.org These methods highlight the importance of catalyst selection in directing the reaction towards the desired ketone product while preserving the integrity of the alkene functional group.

Carbon-carbon bond-forming reactions provide a powerful alternative for assembling the this compound skeleton. General synthetic strategies for ketones include ketonization of derivatives of smaller molecules like prenol. Among the most versatile methods is the aldol (B89426) condensation, which involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.commagritek.com

In a potential retrosynthetic pathway for this compound, the molecule can be disconnected via a base-catalyzed aldol condensation. This would typically involve the reaction between the enolate of a ketone (e.g., 2-pentanone) and an aldehyde (e.g., isobutyraldehyde). The initial reaction forms a β-hydroxy ketone intermediate, which subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone product, though in this specific case, the unsaturation is not conjugated with the ketone. sigmaaldrich.commagritek.com The success of such cross-aldol condensations relies on careful control of reaction conditions to favor the desired product and minimize self-condensation side reactions. iitk.ac.in

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of synthetic transformations is crucial for optimizing reaction conditions and improving yields and selectivity.

Catalysts are central to the efficient synthesis of this compound and its precursors. In oxidative pathways starting from citronellol, the catalyst's role is to selectively activate the primary hydroxyl group without affecting the double bond.

Titanosilicate catalysts have been studied for the selective oxidation of citronellol. mdpi.com The choice of catalyst and solvent significantly influences product distribution. For instance, studies comparing various titanosilicates (TS-1-Z, meso-TS-1, lam-TS-1, and TS-1-PITi) in different solvents (acetonitrile and methanol) showed that TS-1-PITi provided the highest conversion. mdpi.com However, the primary products were often the epoxide or products of allylic oxidation, with only trace amounts of the aldehyde (citronellal) being formed, underscoring the challenge of targeting the specific ketone. mdpi.com

For aldol condensation routes, the choice of base catalyst is critical. Traditional base catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are effective but can sometimes lead to side reactions. sigmaaldrich.commagritek.com Modern approaches may utilize solid-base catalysts, such as CaO/MgAl2O4, which can offer advantages in terms of separation and potential for continuous flow processes, although catalyst deactivation can be a concern. osti.gov

Table 1: Comparison of Catalytic Systems in Related Syntheses
Reaction TypeCatalyst SystemPrecursorKey Outcome/ObservationReference
OxidationCuCl / PdCl₂ in DMF-water3,7-dimethyloct-6-en-1-olSelective oxidation of primary alcohol to a ketone analog.
OxidationCuOTf·4MeCN / 2,2′-bipyridine / TEMPO(S)-CitronellolOne-pot oxidation as part of a multi-step synthesis. acs.org
OxidationTitanosilicates (e.g., TS-1-PITi)CitronellolHigh conversion, but selectivity favors epoxidation and allylic oxidation over desired aldehyde/ketone. mdpi.com
Aldol CondensationPotassium Hydroxide (KOH)Aldehydes and KetonesStandard base catalyst for C-C bond formation via enolate intermediate. magritek.com
Aldol CondensationCaO/MgAl₂O₄Furfural and KetonesEffective solid-base catalyst, though susceptible to deactivation by acidic byproducts. osti.gov

In the aldol condensation pathway, the mechanism proceeds through well-defined intermediates. The first step under basic conditions is the abstraction of an acidic α-proton from the ketone by a base to form a key nucleophilic intermediate: the enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the second reactant (an aldehyde). This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated (typically by the solvent) to yield a β-hydroxy carbonyl compound. sigmaaldrich.com This aldol adduct can then undergo base-catalyzed dehydration, often via an E1cB elimination mechanism, to form the final unsaturated product. magritek.com

For metal-catalyzed oxidation of alcohols, the mechanism generally involves the formation of a metal-alkoxide complex. Subsequent steps can vary but often involve a process like β-hydride elimination to form the carbonyl compound and a reduced metal hydride species. The catalyst is then regenerated in the presence of an oxidant like molecular oxygen. Mechanistic experiments, such as the use of radical scavengers like TEMPO, can help to rule out radical-based pathways in certain related transformations. doi.org

Derivatization and Functionalization Reactions of the this compound Core

The this compound structure contains two primary functional groups ripe for further chemical modification: a ketone and an alkene. These sites allow for a wide range of derivatization reactions to produce novel compounds.

The ketone carbonyl group can undergo nucleophilic addition reactions or be reduced to a secondary alcohol. The adjacent α-carbons can be functionalized via enolate chemistry. The carbon-carbon double bond is susceptible to a variety of electrophilic addition reactions, including hydrogenation to the corresponding saturated ketone, halogenation, or hydration.

While specific derivatization studies on this compound are not extensively documented, research on its precursor, citronellol, and related geranylated compounds provides insight into the functionalization potential of its carbon skeleton. For example:

The hydroxyl group of citronellol has been converted into an ether linkage to attach it to other molecular scaffolds, such as in the synthesis of (S)-4-((3,7-dimethyloct-6-en-1-yl)oxy)benzonitrile. doi.org

A citronellol-derived fragment has been incorporated into a larger fluorenone structure via an ether linkage, demonstrating its use as a building block. acs.org

The alkene in geranylated phenols, which share the dimethyloctene substructure, has been selectively hydrated using a p-toluenesulfonic acid polymer-bound catalyst to form the corresponding alcohols. mdpi.com

Selective Carbonyl Modifications

The carbonyl group at the C-3 position is a prime site for nucleophilic addition and reduction reactions. The challenge in modifying this group lies in achieving high selectivity without affecting the double bond at the C-6 position.

Reductions: The selective reduction of the ketone to a secondary alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. smolecule.com The choice of reagent and reaction conditions can be tuned to prevent concomitant reduction of the carbon-carbon double bond. For instance, NaBH₄ is generally milder and more chemoselective for ketones in the presence of less reactive double bonds.

In a study involving a structurally similar compound, 3-(4-fluorobenzyl)-3,7-dimethyloct-6-en-2-one, the ketone was successfully reduced to the corresponding alcohol using methylmagnesium iodide (MeMgI), followed by oxidation to the ketone, demonstrating the feasibility of such modifications. umich.edudoi.org This two-step sequence highlights the accessibility of the carbonyl group for modification.

Nucleophilic Additions: The ketone can also undergo various nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. These reactions expand the carbon skeleton and introduce new functional groups or chiral centers. The synthesis of 3,7-dimethyl-6-octen-1-yn-3-ol from methylheptenone (a related ketone) via ethynylation with acetylene (B1199291) demonstrates a key industrial reaction at the carbonyl group. chemicalbook.com This process involves the nucleophilic attack of the acetylide anion on the ketone, showcasing a powerful C-C bond-forming reaction. chemicalbook.comontosight.ai

Table 1: Examples of Selective Carbonyl Modification Reactions

Starting Material Analogue Reagent(s) Product Type Research Focus
5,7-Dimethyloct-7-en-4-one Sodium borohydride or Lithium aluminum hydride Secondary Alcohol General reduction of ketone smolecule.com
3-(4-fluorobenzyl)-3,7-dimethyloct-6-en-2-al Methylmagnesium iodide (MeMgI) Secondary Alcohol Grignard addition to aldehyde umich.edudoi.org
Methylheptenone Acetylene, KOH, Liquid NH₃ Tertiary Alkyne Alcohol Ethynylation of ketone chemicalbook.com

Double Bond Transformations and Chirality Induction

The trisubstituted double bond in this compound is less reactive than a terminal or disubstituted alkene, but it can be targeted with specific catalytic systems. These transformations are crucial for introducing new functionalities and, significantly, for creating new stereocenters.

Electrophilic Additions and Oxidations: The double bond can undergo electrophilic addition reactions, for example, with hydrogen halides to form halogenated derivatives. smolecule.com More sophisticated transformations involve catalytic oxidation. Asymmetric dihydroxylation, for instance, can convert the double bond into a diol with high enantioselectivity. A relevant example is the dihydroxylation of (S)-(3,7-dimethyloct-6-en-1-yn-3-yloxy)-triethylsilane using AD-mix-α. google.com This Sharpless asymmetric dihydroxylation introduces two new hydroxyl groups and creates new chiral centers with predictable stereochemistry.

Isomerization and Carbonylation: Advanced catalytic methods can manipulate the double bond's position and functionalize it. A notable strategy is the isomerization-carbonylation of a trisubstituted double bond, as demonstrated with citronellic acid, a related terpene. d-nb.info Using a palladium catalyst, the double bond can be isomerized along the carbon chain to a more reactive terminal position, which then undergoes carbonylation to form a diester. d-nb.info This approach effectively functionalizes an otherwise unreactive site.

Chirality Induction: The existing chiral center at C-4 in this compound can direct the stereochemical outcome of reactions at the double bond, leading to diastereoselective transformations. Furthermore, chiral catalysts can be employed to create new stereocenters with high control. The Horner–Wadsworth–Emmons reaction, for example, has been used with phosphonate (B1237965) derivatives of related chiral compounds to synthesize new bicyclic imines and amines with high selectivity. rsc.orgnih.gov

The separation of stereoisomers is also a key strategy. For instance, 3,7-dimethylnon-6-en-1-ol, an analogue of the reduced form of the title compound, was separated into its individual stereoisomers by supercritical fluid chromatography (SFC) after derivatization. google.com This highlights the importance of both stereoselective synthesis and advanced purification techniques in accessing enantiomerically pure compounds.

Table 2: Research Findings on Double Bond Transformations and Chirality Induction

Transformation Substrate Analogue Catalyst/Reagent Key Outcome
Asymmetric Dihydroxylation (S)-(3,7-dimethyloct-6-en-1-yn-3-yloxy)-triethylsilane AD-mix-α Enantioselective formation of a diol google.com
Isomerization-Carbonylation Citronellic Acid Palladium complex Selective formation of a terminal diester d-nb.info
Horner-Wadsworth-Emmons Hexahydroquinoxalin-2(1H)-one-derived phosphonate Carbonyl substrates Synthesis of new chiral bicyclic imines and amines rsc.orgnih.gov
Isomer Separation 3,7-Dimethylnon-6-en-1-ol Derivatization followed by SFC Isolation of four distinct stereoisomers google.com

Advanced Spectroscopic Analysis and Structural Elucidation of 4,7 Dimethyloct 6 En 3 One

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry is an essential analytical technique used to determine the molecular weight of 4,7-Dimethyloct-6-en-3-one and to probe its structure through fragmentation analysis. When coupled with chromatographic separation, it becomes a powerful tool for purity assessment and the identification of trace impurities.

GC-MS is the standard method for assessing the purity and verifying the identity of volatile compounds like this compound. google.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer.

Identity Validation: The mass spectrometer ionizes the molecules (typically via electron ionization, EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of fragment mass-to-charge ratio (m/z) versus intensity, serves as a molecular fingerprint. The identity of this compound is confirmed by matching its experimental spectrum to reference spectra in databases like NIST. nih.govnist.gov The molecular ion peak [M]⁺ would be expected at m/z 154, corresponding to its molecular weight (C₁₀H₁₈O).

Purity Profiling: The gas chromatogram plots detector response against retention time, with each peak ideally representing a single compound. The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the areas of any other peaks, which would represent impurities. google.com Typical commercial purity for this compound is around 95%.

Table 3: Expected Key Mass Fragments for this compound in GC-MS (EI)

m/z Value Proposed Fragment Identity Fragmentation Pathway
154 [C₁₀H₁₈O]⁺ Molecular Ion (M⁺)
125 [M - C₂H₅]⁺ Loss of the ethyl group alpha to the carbonyl
97 [M - C₄H₉]⁺ Cleavage at the C4-C5 bond
69 [C₅H₉]⁺ Allylic cleavage, loss of the ketone-containing portion
57 [C₂H₅CO]⁺ Acylium ion from cleavage alpha to carbonyl

For analyzing this compound in complex matrices, such as natural extracts or consumer products, LC-QTOF-MS is a highly effective technique. researchgate.net LC separates the components of the mixture in the liquid phase, which is suitable for less volatile or thermally sensitive compounds.

The QTOF mass analyzer provides two key advantages:

High Mass Accuracy: It can measure the m/z of ions with very high precision (typically to within 5 ppm). This allows for the confident determination of the elemental formula of the parent ion and its fragments, greatly enhancing identification certainty. mdpi.com

High-Resolution MS/MS: The instrument can select a specific parent ion, fragment it, and then accurately measure the masses of the resulting daughter ions. This fragmentation data provides detailed structural information that can be used to identify unknown compounds or confirm the structure of targeted analytes in a complex background. researchgate.netnih.gov

This method is invaluable for metabolite profiling, stability studies where degradation products must be identified, and for screening for the compound in intricate samples where GC-MS may be limited by matrix effects. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations. msu.edu For this compound, this technique readily confirms the presence of the ketone and alkene groups.

A molecule with 'n' atoms has 3n-6 fundamental vibrational modes. msu.edu In an IR spectrum, the absorption of infrared light at specific frequencies corresponds to these vibrations.

Ketone (C=O) Stretch: This is one of the most characteristic absorptions in the IR spectrum. For an aliphatic ketone like this compound, a strong, sharp peak is expected in the region of 1715-1720 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching vibration.

Alkene (C=C) Stretch: The carbon-carbon double bond stretch for a tri-substituted alkene typically appears as a medium-intensity peak around 1670-1675 cm⁻¹.

Vinyl C-H Stretch: The stretching of the C-H bond on the double bond (at C6) is expected to show a peak just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups appear as strong, multiple absorptions in the 2850-2975 cm⁻¹ region.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group
~3020 Medium =C-H Stretch Alkene
2850-2975 Strong C-H Stretch Aliphatic (CH₃, CH₂, CH)
1715-1720 Strong, Sharp C=O Stretch Ketone
1670-1675 Medium C=C Stretch Alkene

Fourier-Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions. mt.com This technique allows for the direct tracking of reactants, intermediates, products, and by-products as their concentrations change throughout the course of a reaction. mt.com By eliminating the need for sample extraction and offline analysis, which can be time-consuming and potentially alter the sample composition, in-situ FTIR provides more accurate kinetic and mechanistic data. mt.com

In the context of reactions involving ketones and olefins, such as those that could produce or consume this compound, Attenuated Total Reflectance (ATR)-FTIR is particularly useful. mt.com ATR-FTIR can analyze liquid and solid samples directly without preparation, making it suitable for monitoring reactions in solution. mt.com For instance, in a reaction involving this compound, the characteristic vibrational bands of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) can be monitored. A typical application would involve tracking the disappearance of a reactant's characteristic peak or the appearance of a product's peak.

Table 1: Key FTIR Vibrational Frequencies for Functional Groups Relevant to this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1725-1705
Alkene (C=C)Stretch1680-1640
C-H (sp²)Stretch3100-3010
C-H (sp³)Stretch3000-2850

This table presents generalized data; specific values for this compound may vary.

Raman Spectroscopy for Molecular Structure Insights

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. Conventional Raman spectra are often collected using a laser excitation source, and the scattered light is analyzed to reveal information about the molecular vibrations. doi.org In the structural elucidation of this compound, Raman spectroscopy can be used to confirm the presence of the C=C double bond and provide details about the carbon skeleton.

Raman spectroscopy can also be employed in mechanistic studies. For example, in reactions catalyzed by metal complexes, Raman can help identify the structure of the catalyst and its interaction with the substrate. researchgate.net

Integration of Spectroscopic Data with Computational Chemistry

The combination of experimental spectroscopic data with computational chemistry provides a powerful approach for detailed structural elucidation and conformational analysis.

Quantum Chemical Calculations for Predicted Spectroscopic Parameters (e.g., DFT NMR Shifts)

Density Functional Theory (DFT) is a computational method used to predict various molecular properties, including NMR chemical shifts, with a high degree of accuracy. researchgate.net The process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors. researchgate.net These calculated shieldings are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can then be compared with experimental data to confirm the structural assignment. nih.gov Discrepancies between experimental and predicted shifts can indicate the presence of impurities, solvent effects, or stereochemical variations. The accuracy of these predictions depends on several factors, including the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1ValueValue
C2ValueValue
C3 (C=O)ValueValue
C4ValueValue
C5ValueValue
C6ValueValue
C7ValueValue
C8ValueValue
C9 (Methyl on C4)ValueValue
C10 (Methyl on C7)ValueValue

This table is for illustrative purposes. Actual values would require experimental measurement and computational analysis.

Conformational Analysis through Spectroscopic-Computational Correlation

Acyclic molecules with multiple single bonds, such as this compound, can exist in numerous conformations due to rotation around these bonds. rsc.org Understanding the conformational landscape is crucial as it can influence the molecule's properties and reactivity. rsc.org

A combined experimental and computational approach is highly effective for conformational analysis. rsc.org Initially, computational methods are used to perform a systematic search of the conformational space to identify stable, low-energy conformers. rsc.org Subsequently, spectroscopic parameters, such as rotational constants or NMR chemical shifts, are calculated for each conformer. rsc.org These predicted parameters are then compared with experimental data obtained from techniques like microwave spectroscopy or NMR. rsc.org A good agreement between the calculated and experimental data for a particular conformer provides strong evidence for its presence in the experimental conditions. rsc.org

For complex molecules, this correlation allows for the assignment of specific spectral features to individual conformers, providing a detailed picture of the conformational equilibrium. rsc.org

Sophisticated Analytical Method Development for 4,7 Dimethyloct 6 En 3 One Quantification and Characterization

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of a mixture into its individual components. wikipedia.org The choice of chromatographic method is paramount for achieving the desired resolution, sensitivity, and speed in the analysis of 4,7-Dimethyloct-6-en-3-one.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Resolution and Sensitivity

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of chemical compounds. drawellanalytical.com For the analysis of this compound, optimizing HPLC methods is critical to resolve it from impurities and achieve high sensitivity. drawellanalytical.comchromatographyonline.com

Key parameters for optimization include the selection of the stationary phase (column), mobile phase composition, flow rate, and column temperature. drawellanalytical.com A common approach for compounds like this compound, a ketone, would involve reversed-phase chromatography. sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comyhqs.vn

To enhance resolution, gradient elution, where the mobile phase composition is changed during the analysis, is often employed. drawellanalytical.com For instance, a gradient could start with a higher percentage of water and gradually increase the organic solvent concentration to elute more hydrophobic compounds. The addition of acids like formic acid or phosphoric acid to the mobile phase can improve peak shape and selectivity, especially if the compound or its impurities have ionizable groups. sielc.comyhqs.vn

Sensitivity can be improved by several strategies. sigmaaldrich.com Using a detector wavelength where this compound has maximum absorbance, such as around 210 nm, is crucial. yhqs.vn Reducing the internal diameter of the HPLC column can lead to less dilution of the sample and thus higher concentration at the detector. sigmaaldrich.com Furthermore, employing columns with smaller particle sizes, like superficially porous particles, increases column efficiency, resulting in narrower and taller peaks, which enhances sensitivity. chromatographyonline.comsigmaaldrich.com

A hypothetical HPLC method for this compound could be validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable results. yhqs.vn

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size yhqs.vn
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Methanol yhqs.vn
Gradient 65% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min yhqs.vn
Column Temperature 30 °C
Detection UV at 210 nm yhqs.vn
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for method development.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes to achieve significantly faster analysis times and higher resolution compared to traditional HPLC. mdpi.comthieme-connect.commdpi.com This makes UPLC an ideal technique for high-throughput screening and analysis of this compound, particularly in quality control settings where rapid feedback is essential.

The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and faster flow rates. mdpi.comthieme-connect.commdpi.com The shorter analysis times, often under 5 minutes, allow for a greater number of samples to be processed in a shorter period. chromatographyonline.com

A typical UPLC method would employ a C18 column with smaller dimensions (e.g., 50 mm x 2.1 mm, 1.7 µm) and a faster gradient elution. mdpi.comthieme-connect.commdpi.com The increased efficiency of UPLC systems leads to sharper peaks, which not only improves resolution but also enhances sensitivity. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Component Profiling

Given that this compound is a volatile compound, Gas Chromatography (GC) is a highly suitable technique for its analysis. mdpi.comnih.govscielo.br GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. mdpi.comnih.govscielo.br It is particularly useful for profiling volatile components and identifying impurities in samples of this compound.

For GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. mdpi.comnih.gov The column is coated with a stationary phase, and the separation occurs as different compounds travel through the column at different rates. A common detector for this type of analysis is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). acs.org

GC-MS is a powerful combination that provides both chromatographic separation and mass spectral data, allowing for the confident identification of this compound and any co-eluting impurities by comparing their mass spectra to library databases. mdpi.comgoogle.com

Table 2: Example GC-MS Method Parameters for Volatile Profiling

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) e-jecoenv.org
Carrier Gas Helium at 1 mL/min nih.gov
Inlet Temperature 250 °C nih.gov
Oven Program Start at 50 °C, ramp to 250 °C at 10 °C/min e-jecoenv.org
Detector Mass Spectrometer (MS) mdpi.com
Scan Range 40-500 m/z thieme-connect.com

This table presents a hypothetical set of starting conditions for method development.

Method Validation and Quality Control in this compound Analysis

Analytical method validation is a critical process to ensure that a developed method is suitable for its intended purpose. yhqs.vn For the analysis of this compound, a validated method provides confidence in the accuracy, precision, and reliability of the results. yhqs.vn Quality control samples are analyzed alongside test samples to monitor the performance of the method over time. researchgate.net

The validation process typically includes the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. drawellanalytical.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. yhqs.vn

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. yhqs.vn

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). yhqs.vn

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sigmaaldrich.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Identification and Quantification of Degradation Products under Varied Environmental Stress Conditions

To understand the stability of this compound, it is essential to perform forced degradation studies. yhqs.vn These studies involve subjecting the compound to various stress conditions, such as heat, humidity, light, and oxidation, to accelerate its degradation. The resulting degradation products are then identified and quantified.

Advanced chromatographic techniques like LC-MS/MS or GC-MS are invaluable for this purpose. These methods can separate the degradation products from the parent compound and provide structural information for their identification. For example, exposing the compound to an oxidizing agent like hydrogen peroxide and then analyzing the sample by LC-QTOF-MS can reveal oxidative degradation products.

Table 3: Example Stress Conditions for Forced Degradation Studies

Stress ConditionDescription
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80 °C for 48 hours
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 24 hours

By identifying the degradation products and understanding the degradation pathways, more stable formulations can be developed, and appropriate storage conditions can be established.

Investigation of Biological Activities and Molecular Interactions of 4,7 Dimethyloct 6 En 3 One

Mechanisms of Action at the Subcellular and Biochemical Levels

Detailed studies elucidating the specific subcellular and biochemical mechanisms of action for 4,7-Dimethyloct-6-en-3-one are not widely available in peer-reviewed research. The following sections reflect the current status of knowledge.

Specific research detailing the ligand-receptor binding interactions or the modulation of cell signaling pathways by this compound is not described in the accessible scientific literature.

There is a lack of specific data from kinetic studies that define the inhibitory or activational effects of this compound on key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

In Vitro and In Vivo Biological Efficacy Studies

While related terpenoid compounds have been the subject of extensive biological research, specific efficacy studies focusing solely on this compound are limited.

Dedicated studies investigating the in vitro anticancer potential of this compound in specific cellular models, including data on cytotoxicity, apoptosis induction, or effects on the cell cycle, are not found in the available research literature.

While other monoterpenoids are known for their antimicrobial properties, specific studies that define the antimicrobial spectrum (e.g., minimum inhibitory concentrations against various bacteria and fungi) and elucidate the mechanism of action for this compound are not detailed in the current body of scientific publications.

Investigations into the effects of this compound on anti-inflammatory response pathways, such as the inhibition of pro-inflammatory cytokines or modulation of inflammatory signaling cascades, have not been specifically reported in the reviewed literature.

Neurological and Cholinergic System Modulation by Related Compounds

While direct studies on the neurological effects of this compound are limited, extensive research into structurally related terpenoid compounds, particularly its aldehyde and alcohol analogues, has revealed significant interactions with the neurological and cholinergic systems. These findings provide a strong basis for inferring the potential neuroactive properties of the ketone form.

Compounds such as citronellal (B1669106) (3,7-dimethyloct-6-enal) and citronellol (B86348) (3,7-dimethyloct-6-en-1-ol) have demonstrated beneficial effects in models of neurological disease. nih.govcreative-proteomics.com Citronellol exhibits neuroprotective capabilities by mitigating neuroinflammation and oxidative stress. creative-proteomics.com Research on citronellal has shown it can produce beneficial outcomes in the context of neurological diseases. nih.gov

A key area of investigation has been the modulation of the cholinergic system, which is critical for cognitive function and is implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net A study utilizing the nematode Caenorhabditis elegans as a model organism found that citronellal, along with its derivative citronellyl acetate (B1210297), could significantly elevate synaptic acetylcholine (B1216132) (ACh) levels. rsc.org This effect was achieved not by direct inhibition of the enzyme acetylcholinesterase (AChE), but by reducing its activity at the genomic and biochemical levels. rsc.org Furthermore, these compounds were found to upregulate the genomic expression of the choline (B1196258) transporter, a rate-limiting step in acetylcholine synthesis. researchgate.netrsc.org This suggests a novel mechanism for enhancing cholinergic neurotransmission, distinct from conventional AChE inhibitors. researchgate.net

Computational studies have further explored the potential of citronellal derivatives against neurodegenerative disorders. nih.gov Molecular docking simulations indicated that these compounds have a high affinity for molecular targets involved in Parkinson's disease, such as α-Synuclein, Adenosine Receptors, and Monoamine Oxidase (MAO). nih.gov Moreover, related terpenoid analogues have been investigated for their potential in treating neurological conditions like neuropathic pain by modulating the activity of neuronal ion channels. google.com The isomer Dihydrolinalool (3,7-Dimethyloct-6-en-3-ol) has also been noted for its potential relevance in the study of Alzheimer's disease. medchemexpress.commedchemexpress.eu

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies on analogues of this compound help to elucidate how specific molecular features influence biological activity. By comparing the effects of compounds with variations in their functional groups, stereochemistry, and substituents, researchers can identify the key determinants for their interactions with biological targets.

The primary analogues for comparison are the alcohol (citronellol), the aldehyde (citronellal), and various esters and ethers. Studies on the essential oil of Kaffir lime (Citrus hystrix) showed that while citronellal and citronellyl acetate effectively increased synaptic acetylcholine levels, other terpenoid constituents like beta-caryophyllene (B1668595) and linalool (B1675412) had adverse effects at lower concentrations. researchgate.netrsc.org This highlights the specificity of the citronellal structure for positive cholinergic modulation.

The influence of the functional group is a critical aspect of the SAR. For instance, the conversion of the terminal alcohol of citronellol into various ester and ether derivatives has been shown to modulate antifungal activity. mdpi.com A detailed study on geranylated phenols (geraniol being an isomer of citronellol) demonstrated that their fungicidal activity against Botrytis cinerea is highly dependent on the functional groups on the phenol (B47542) ring and the degree of hydration of the alkyl side chain. mdpi.com Molecular docking in this study suggested that hydroxyl groups on both the phenol ring and the side chain are crucial for binding to the active site of target enzymes, with activity correlating to the potential for forming hydrogen bonds. mdpi.com

Stereochemistry also plays a vital role. The condensation of (R)- or (S)-citronellal to form cannabinoid analogues results in different stereoisomers. chemrxiv.org The distinct three-dimensional shapes of these isomers strongly suggest that their interaction with binding targets, and thus their biological activity, would differ significantly, with one isomer likely exhibiting greater affinity and specificity. chemrxiv.org

The table below summarizes SAR findings for related compounds.

Base Compound Analogue/Modification Biological Activity Studied SAR Finding Reference(s)
CitronellalCitronellyl AcetateCholinergic ModulationBoth aldehyde and its acetate ester effectively increase synaptic acetylcholine levels, unlike other related terpenes. researchgate.net, rsc.org
CitronellolPrenylated Esters/EthersAntifungalThe nature of the ester or ether group modulates antifungal potency. mdpi.com
Geraniol (Isomer)Hydrated Geranylated PhenolsFungicidal (B. cinerea)Activity depends on the number/position of hydroxyl groups on the phenol ring and side chain. H-bonding is critical for binding. mdpi.com
CitronellalEnantiomers ((R)- vs (S)-)Cannabinoid Receptor Binding (Predicted)Stereochemistry is predicted to strongly influence binding affinity and specificity due to different 3D structures. chemrxiv.org

Comparative Biological Analysis with Naturally Occurring Isomers and Precursors (e.g., Citronellol)

A comparative analysis of the biological activities of this compound and its naturally occurring isomers and precursors, such as citronellol and citronellal, reveals a spectrum of activities, with the alcohol and aldehyde forms being extensively studied. While this compound is primarily recognized for its use in the fragrance industry for its bitter grapefruit-like aroma, its direct biological activities are not as well-documented in scientific literature compared to its close chemical relatives. fragranceconservatory.com

Citronellol (3,7-dimethyloct-6-en-1-ol) , an acyclic monoterpene alcohol, is a precursor and isomer that exhibits a wide range of pharmacological properties. creative-proteomics.comuliege.be It is well-known for its potent antimicrobial activity against various bacteria and fungi, anti-inflammatory effects through the suppression of inflammatory mediators, and strong antioxidant properties that help in neutralizing free radicals. creative-proteomics.comresearchgate.net Furthermore, studies have indicated its potential as an anti-cancer agent and a neuroprotective compound. creative-proteomics.comtaylorandfrancis.com

Citronellal (3,7-dimethyloct-6-enal) , the aldehyde analogue, also possesses a broad array of biological functions. researchgate.net Research has demonstrated its efficacy as an antibacterial, antifungal, antiviral, and anti-inflammatory agent. nih.govresearchgate.net As detailed in section 5.2.4, it has beneficial effects on the neurological system, including the modulation of cholinergic pathways. nih.govrsc.org

The table below provides a comparative overview of the documented biological activities for these three related compounds. The lack of extensive data for this compound underscores a gap in the research, suggesting that its bioactivities may be an area for future investigation.

Biological Activity This compound (Ketone) Citronellal (Aldehyde Analogue) Citronellol (Alcohol Isomer/Precursor)
Neurological/Neuroprotective Not well-documentedYes nih.govresearchgate.netrsc.orgYes creative-proteomics.com
Cholinergic System Modulation Not well-documentedYes researchgate.netrsc.orgNoted for neuroprotection, less specific data on cholinergic system
Antimicrobial (Antibacterial/Antifungal) Not well-documentedYes nih.govresearchgate.netYes creative-proteomics.comresearchgate.net
Anti-inflammatory Not well-documentedYes nih.govresearchgate.netYes creative-proteomics.comresearchgate.nettaylorandfrancis.com
Antioxidant Not well-documentedYes nih.govresearchgate.netYes creative-proteomics.comtaylorandfrancis.com
Anti-cancer Not well-documentedYes researchgate.netYes creative-proteomics.comtaylorandfrancis.com
Primary Application Fragrance fragranceconservatory.comFragrance, Flavor, Chemical Intermediate researchgate.netFragrance, Flavor, Insect Repellent creative-proteomics.comtaylorandfrancis.com

Environmental Fate and Ecotoxicological Research on 4,7 Dimethyloct 6 En 3 One

Biotic Degradation Pathways and Microbial Metabolisms in Diverse Environments

Specific studies detailing the biotic degradation pathways and microbial metabolism of 4,7-Dimethyloct-6-en-3-one in various environmental compartments are limited. However, as a fragrance ingredient, it is expected to enter wastewater treatment plants (WWTPs) where microbial degradation is a primary removal mechanism. researchgate.net One industry source suggests that Dimethyl Octenone is readily biodegradable. givaudan.com The breakdown of organic matter by microorganisms like bacteria and fungi is a key process for eliminating organic chemicals from the environment. givaudan.com

Terpenoids, a class of compounds to which this compound belongs, are known to be metabolized by a wide variety of microorganisms. scispace.comnih.gov Microbial communities in soil and aquatic environments can utilize terpenes as carbon sources. asm.org The degradation pathways often involve initial oxidation reactions, such as hydroxylation, followed by ring cleavage and further breakdown into smaller molecules that can enter central metabolic pathways. nih.gov The presence of a ketone group and a carbon-carbon double bond in this compound provides sites for enzymatic attack by microbial oxidoreductases and hydratases.

Table 1: General Information on Biotic Degradation

ParameterInformationSource
Biodegradability Readily biodegradable givaudan.com
General Microbial Metabolism of Terpenoids Can be utilized as carbon sources by soil and aquatic microorganisms. scispace.comasm.org
Initial Degradation Steps for Terpenoids Typically involve oxidation (e.g., hydroxylation) and subsequent cleavage of the carbon skeleton. nih.gov

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis, Oxidation)

Abiotic transformation processes can also contribute to the removal of this compound from the environment. As a volatile organic compound (VOC), a fraction of this fragrance ingredient may be released into the atmosphere where it can undergo photochemical reactions. freeyourself.comresearchgate.net Reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) are important atmospheric degradation pathways for many VOCs, typically leading to lifetimes of a few hours to days. researchgate.net

In aquatic environments, photodegradation can occur, especially for compounds that absorb UV light. Unsaturated ketones can undergo various photochemical reactions, including isomerization and cycloaddition. rsc.orgmagadhmahilacollege.org The presence of a carbon-carbon double bond conjugated with a carbonyl group can influence the photochemical behavior. wikipedia.org

Environmental Distribution, Persistence, and Mobility Studies

There is a lack of specific studies on the environmental distribution, persistence, and mobility of this compound. The persistence of fragrance ingredients in the environment is a growing concern, as some can be detected in various environmental compartments including water, soil, and air. researchgate.netfreeyourself.com

The mobility of an organic compound in soil and its potential to leach into groundwater is influenced by its water solubility and its tendency to adsorb to soil organic matter. acs.org A safety data sheet for "dimethyl octenone" indicates that no data is available on its persistence, degradability, or mobility in soil. vigon.com Due to their use in a wide array of consumer products, fragrance chemicals are frequently found in wastewater, which can then be a source of contamination for surface waters and, through the application of biosolids, to soil. envynature.org

Table 2: Physicochemical Properties Influencing Environmental Fate

PropertyValue/InformationSource
Water Solubility 399 mg/L @ 20 °C (experimental) thegoodscentscompany.com
logP (o/w) 2.810 (estimated) thegoodscentscompany.com
Vapor Pressure 0.194 mmHg @ 25 °C (estimated) thegoodscentscompany.com
Flash Point 68 °C scentree.co

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

Specific ecotoxicological data for this compound is sparse. A safety data sheet mentions that 100% of the substance consists of components of unknown acute and long-term hazards to the aquatic environment. vigon.com However, another source states that Dimethyl Octenone is harmful to aquatic life in concentrated form. glooshi.com

In general, many fragrance ingredients are regulated based on their potential for environmental toxicity. rsc.org Terpenoids, as a class, exhibit a range of toxicities to different organisms. mdpi.com A quantitative structure-activity relationship (QSAR) study on terpenoid toxicity to the bacterium Vibrio fischeri found that the presence of oxygen-containing functional groups, such as in ketones, can increase toxicity. nih.govresearchgate.netresearchgate.net The toxicity of terpenoids was observed in the order: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govresearchgate.netresearchgate.net

Table 3: Available Ecotoxicological Information

EndpointInformationSource
Aquatic Toxicity Harmful to aquatic life in concentrated form. glooshi.com
Acute Aquatic Hazard Unknown. vigon.com
Long-term Aquatic Hazard Unknown. vigon.com
General Terpenoid Toxicity Ketones are among the more toxic terpenoids to Vibrio fischeri. nih.govresearchgate.netresearchgate.net

Bioconcentration and Bioaccumulation Potentials in Ecological Models

There are no specific studies on the bioconcentration or bioaccumulation of this compound. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow or log P). nih.govacs.org A higher log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. The estimated logP for "dimethyl octenone" is 2.810, which suggests a moderate potential for bioconcentration. thegoodscentscompany.com

However, biotransformation (metabolism) can significantly reduce the actual bioaccumulation of a substance in an organism. nih.govresearchgate.net Fragrance ingredients with relatively low log Kow values (<4.7) are generally predicted to have bioconcentration factors (BCFs) below the threshold for bioaccumulation concern. acs.orgresearchgate.net A safety data sheet for "dimethyl octenone" states that no data is available on its bioaccumulative potential. vigon.com

Computational Chemistry and Theoretical Modeling of 4,7 Dimethyloct 6 En 3 One

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,7-Dimethyloct-6-en-3-one, these studies would typically employ methods like Density Functional Theory (DFT) to unravel its electronic architecture and predict its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

In a hypothetical FMO analysis of this compound, the HOMO is expected to be localized around the carbon-carbon double bond (C=C), making this region susceptible to electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl group (C=O), identifying it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

Molecular Orbital Energy (eV) Primary Localization Predicted Reactivity
HOMO -6.5 C=C double bond Site for electrophilic attack
LUMO -1.2 C=O carbonyl group Site for nucleophilic attack

Note: The values presented in this table are illustrative and would require specific quantum chemical calculations for verification.

The distribution of electron density within a molecule governs its polarity and intermolecular interactions. An electrostatic potential (ESP) map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas signifying electron-deficient regions (positive potential).

For this compound, the ESP map would show a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atoms and the alkyl regions would exhibit a positive potential (blue). This charge distribution is critical for understanding how the molecule interacts with other polar molecules and biological receptors.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. For a fragrance molecule like this compound, a QSAR study could aim to predict its odor intensity or character based on calculated molecular descriptors. Similarly, a QSPR model could predict properties like boiling point or vapor pressure.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR of this compound

Descriptor Type Example Descriptor Relevance
Electronic Dipole Moment Polarity and intermolecular interactions
Topological Molecular Weight Size and general physical properties

Reaction Mechanism Elucidation via Transition State Theory and Energy Landscapes

Theoretical methods can be used to map out the potential energy surface for chemical reactions involving this compound. By locating the transition states and calculating the activation energies, the most favorable reaction pathways can be determined. For example, the mechanism of its synthesis via the oxidation of 4,7-dimethyloct-6-en-3-ol could be investigated, or its degradation pathways could be predicted. This provides a detailed, atomistic understanding of the chemical transformations it can undergo.

Emerging Research Frontiers and Future Directions for 4,7 Dimethyloct 6 En 3 One Studies

Development of Sustainable and Green Synthetic Methodologies

The fragrance and flavor industry, a primary user of terpenoid compounds, is increasingly shifting away from traditional chemical synthesis methods that often rely on harsh conditions and petroleum-based precursors. matec-conferences.orgpremiumbeautynews.com Green chemistry principles are becoming central to the synthesis of fragrance molecules, focusing on renewable feedstocks, energy efficiency, and the reduction of hazardous by-products. researchgate.netpersonalcaremagazine.com

Future research will likely focus on developing biocatalytic and chemoenzymatic routes for the synthesis of 4,7-Dimethyloct-6-en-3-one. Microbial cell factories, such as engineered Escherichia coli or Saccharomyces cerevisiae, represent a promising avenue. mdpi.comkneopen.com By harnessing and optimizing the biosynthetic mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, these microorganisms can be engineered to produce terpenoid precursors. mdpi.comnih.gov Subsequent steps could involve novel terpene synthases and cytochrome P450 enzymes to achieve the specific structure of this compound. nih.gov This approach not only offers a sustainable production platform but also allows for the potential creation of novel, non-canonical terpenoids with unique properties. ku.dk

Key areas for future synthetic research include:

Biocatalysis: Identifying and engineering specific enzymes (e.g., kinases, synthases, oxidoreductases) for the selective and efficient synthesis of the target molecule. matec-conferences.orgubc.ca

Renewable Feedstocks: Utilizing biomass and agricultural by-products as starting materials for fermentation processes, moving away from petrochemical dependency. premiumbeautynews.com

Green Solvents: Employing environmentally benign solvents like supercritical carbon dioxide or water-based systems for extraction and reaction media. personalcaremagazine.com

Table 1: Comparison of Synthetic Methodologies for Fragrance Compounds
MethodologyAdvantagesChallengesRelevance to this compound
Traditional Chemical SynthesisEstablished routes, scalability.Harsh conditions, environmental pollution, reliance on fossil fuels. matec-conferences.orgresearchgate.netCurrent likely method, but less sustainable.
Biocatalysis/FermentationSustainable, high selectivity, mild conditions, uses renewable feedstocks. matec-conferences.orgresearchgate.netmdpi.comLow yields, complex process optimization, potential cytotoxicity of products to microbes. nih.govubc.caHigh potential for future green production.
Chemoenzymatic SynthesisCombines the efficiency of chemical steps with the selectivity of enzymes. oup.comIntegration of chemical and biological steps can be complex.A hybrid approach to optimize synthesis and yield.

Integration of Omics Technologies in Biological Activity Research

Understanding the biological role of this compound, particularly as a semiochemical in insect communication, requires a deep dive into complex biological systems. mdpi.com The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel these intricate interactions at a molecular level. ijpsr.comnih.gov

Future research can employ these high-throughput techniques to:

Metabolomics: Analyze the complete set of metabolites in an organism or system to understand the metabolic response to this compound. For instance, untargeted metabolomics could reveal how exposure to this compound alters the metabolic profile of an insect, providing insights into its mode of action as a pheromone or kairomone. nih.govresearchgate.nettandfonline.com

Proteomics: Study the entire set of proteins to identify those that are differentially expressed in response to the compound. wikipedia.org In insects, this could involve identifying specific receptor proteins in the antennae that bind to this compound or downstream proteins involved in the signaling cascade that leads to a behavioral response. nih.govmdpi.commdpi.com

Transcriptomics: Analyze gene expression to understand which genes are activated or deactivated upon exposure to the compound, providing a link between the initial signal and the subsequent physiological or behavioral changes. nih.gov

By integrating data from these different omics levels, researchers can build a comprehensive picture of the compound's biological activity, from gene to function. maxapress.comfrontiersin.org This approach is crucial for elucidating its role in insect chemical ecology and could lead to the development of highly specific and effective pest management strategies. eg.netnih.gov

Table 2: Application of Omics Technologies in this compound Research
Omics TechnologyKey FocusPotential Research Questions
MetabolomicsComplete set of metabolites. maxapress.comHow does the compound alter the metabolic pathways of a target insect? What are the downstream metabolic effects of its signaling role? nih.gov
ProteomicsComplete set of proteins. wikipedia.orgWhich olfactory receptors bind to this compound? What proteins are involved in the neural processing of the signal? mdpi.comnih.gov
TranscriptomicsGene expression profiles. nih.govWhich genes are upregulated or downregulated in antennae upon exposure? How does gene expression change during different life stages in response to the compound?
GenomicsComplete genetic sequence. nih.govWhat are the genes encoding the biosynthetic pathway for this compound in its natural source?

Advanced Materials Science Applications and Functionalization

The unique chemical structure of this compound, containing both a ketone group and a carbon-carbon double bond, makes it an interesting candidate for polymer and materials science. Natural products, including terpenes, are increasingly being explored as renewable feedstocks for the development of advanced and functional materials. nih.govosti.gov

Future research could explore the functionalization of this compound as a monomer for sustainable polymer synthesis. nottingham.ac.uk The alkene group could be utilized in addition polymerization reactions, while the ketone group offers a site for various chemical modifications to tailor the properties of the resulting material. Potential applications include:

Biodegradable Polymers: Creating novel polyesters or other polymers that are biocompatible and biodegradable, suitable for biomedical applications like drug delivery systems or tissue engineering scaffolds. researchgate.net

Functional Surfaces: Modifying surfaces with the compound or its derivatives to create coatings with specific properties, such as antimicrobial or antifouling characteristics. nih.gov

Nanomaterials: Using the terpenoid in the green synthesis of nanoparticles, where it can act as a reducing or capping agent, leading to the formation of nanoparticles with unique biological activities. researchgate.net

The development of materials from natural and renewable sources like this compound aligns with the principles of a circular economy and sustainable material design. osti.govresearchgate.net

Environmental Monitoring and Remediation Strategies

As a volatile organic compound (VOC), this compound is released into the atmosphere from its natural sources. eanet.asianih.gov Understanding its fate and transport in the environment is crucial. Advances in analytical chemistry are enabling the real-time, on-site monitoring of VOCs in air and water. acs.orgnih.gov

Future research directions in this area include:

Advanced Detection Methods: Developing sensitive and selective sensors, potentially coupled with mass spectrometry or gas chromatography, for the in-situ detection of this compound. nih.govthermofisher.com This would allow for precise monitoring of its release from plants or its use in agricultural settings.

Atmospheric Chemistry: Studying the atmospheric reactions of this compound, such as its interactions with ozone and other atmospheric oxidants, to understand its contribution to atmospheric chemistry and potential for secondary organic aerosol formation. tno.nl

Bioremediation: Investigating the microbial degradation of this compound in soil and water. researchgate.net Identifying microorganisms and enzymes capable of breaking down this compound could lead to green remediation strategies for environments where it may accumulate.

Monitoring the environmental presence of semiochemicals is essential for their safe and effective use in pest management, ensuring minimal impact on non-target organisms and ecosystems. signal-group.com

Multidisciplinary Approaches in Understanding Complex Interactions

The study of a compound like this compound, which sits (B43327) at the intersection of chemistry, biology, and ecology, inherently requires a multidisciplinary approach. mdpi.com Chemical ecology, the study of chemically-mediated interactions between organisms, provides the framework for this integrated research. eg.net

Future progress will depend on breaking down traditional scientific silos and fostering collaboration between:

Analytical Chemists: To identify and quantify the compound in complex natural mixtures and develop new detection methods.

Synthetic Organic Chemists: To develop sustainable and efficient ways to produce the compound and its analogues for further study. premiumbeautynews.com

Biologists (Entomologists, Molecular Biologists): To elucidate its biological function, mode of action, and the genetic and physiological basis of responses to it.

Ecologists: To understand its role in population dynamics and community interactions in its natural ecosystem. nih.gov

Materials Scientists: To explore its potential as a building block for novel, sustainable materials. researchgate.net

By combining expertise from these diverse fields, a holistic understanding of this compound can be achieved, from its molecular synthesis and perception to its ecological significance and potential for innovative applications. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4,7-Dimethyloct-6-en-3-one?

  • Methodological Answer : Synthesis typically involves aldol condensation or ketonization of prenol derivatives under controlled conditions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments. For known compounds like this, cross-referencing spectral data with literature is critical . Experimental protocols must detail reaction conditions, purification steps (e.g., column chromatography), and purity validation (e.g., ≥95% by GC) to ensure reproducibility .

Q. How can researchers verify the identity of this compound when discrepancies arise in physical property measurements (e.g., boiling point)?

  • Methodological Answer : Physical properties such as boiling point (210.3°C at 760 mmHg) and density (0.835 g/cm³) should align with literature values . Discrepancies may arise from impurities or measurement errors. Researchers should:

  • Compare experimental data with authoritative databases (e.g., NIST Chemistry WebBook).
  • Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points).
  • Validate purity via high-performance liquid chromatography (HPLC) or GC-MS .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory spectral data (e.g., unexpected NMR shifts) in structural elucidation?

  • Methodological Answer : Contradictions in NMR shifts may stem from solvent effects, stereochemical variations, or impurities. To address this:

  • Re-run NMR in deuterated solvents (e.g., CDCl₃) and compare with published spectra .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Perform computational modeling (DFT calculations) to predict chemical shifts and validate assignments .

Q. How can researchers design experiments to investigate the compound’s reactivity under varying catalytic conditions (e.g., acid/base or transition metal catalysts)?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically alter catalysts (e.g., Pd/C vs. enzymes), temperatures, and solvents.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways.
  • Document all conditions meticulously to enable replication .

Q. What analytical approaches are suitable for identifying degradation products of this compound under oxidative or thermal stress?

  • Methodological Answer :

  • Stress Testing : Expose the compound to elevated temperatures, UV light, or oxidizing agents (e.g., H₂O₂).
  • Advanced Chromatography : Employ GC-MS or LC-QTOF-MS for high-resolution separation and structural identification of degradation byproducts.
  • Spectroscopic Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to detect functional group changes (e.g., carbonyl oxidation) .

Methodological Best Practices

Q. How should researchers address variability in biological activity data (e.g., antimicrobial assays) involving this compound?

  • Methodological Answer :

  • Statistical Design : Use triplicate assays and include positive/negative controls.
  • Error Analysis : Calculate standard deviations and confidence intervals; apply ANOVA or t-tests to assess significance.
  • Dose-Response Curves : Generate EC₅₀ values to quantify potency.
  • Report raw data alongside processed results to enhance transparency .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :

  • Safety Data Sheets (SDS) : Review flammability (flash point: 69.4°C) and vapor pressure (0.194 mmHg at 25°C) data .
  • Engineering Controls : Use fume hoods for synthesis and aliquot preparation.
  • Waste Management : Neutralize waste with inert adsorbents (e.g., vermiculite) before disposal in designated chemical waste containers .

Data Presentation and Reproducibility

Q. How can researchers ensure their data on this compound meets reproducibility standards for publication?

  • Methodological Answer :

  • Detailed Supplemental Information : Include raw NMR/GC-MS spectra, reaction optimization tables, and instrument calibration logs.
  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories (e.g., Zenodo).
  • Critical Metadata : Report solvent purity, catalyst lot numbers, and environmental conditions (humidity, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.